(4-Methyl-1,2,3-thiadiazol-5-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Antimicrobial activity: Studies suggest that (4-methyl-1,2,3-thiadiazol-5-yl)methanol exhibits promising antibacterial and antifungal properties. However, further research is needed to determine its efficacy and potential clinical applications [].

Material Science:

- Precursor for synthesis: This compound can act as a precursor for the synthesis of other heterocyclic compounds, which are essential building blocks for various functional materials [].

Organic Chemistry:

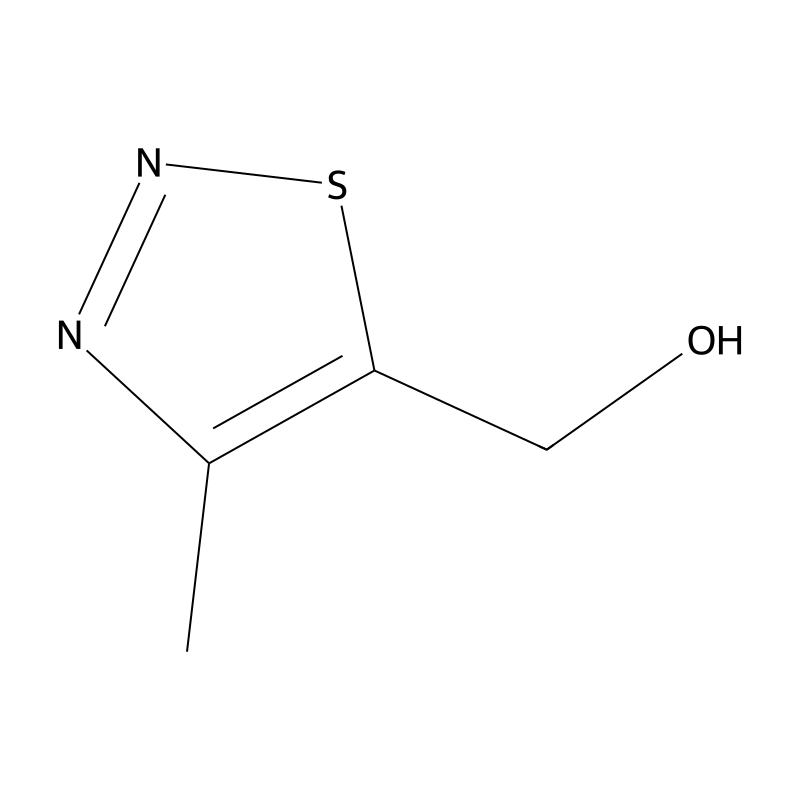

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is an organic molecule characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound features a methyl group attached to the thiadiazole ring and a hydroxymethyl group (-CH2OH) as a side chain. The structural formula can be represented as follows:

This compound's unique structure contributes to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol can be explored through several types of reactions:

- Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, particularly in the presence of stronger nucleophiles or electrophiles.

- Oxidation Reactions: The hydroxymethyl group may be oxidized to form aldehydes or carboxylic acids under suitable conditions.

- Condensation Reactions: The thiadiazole ring can participate in condensation reactions with various electrophiles, potentially leading to the formation of more complex structures.

These reactions are vital for synthesizing derivatives that may enhance biological activity or alter physicochemical properties.

Research indicates that compounds containing thiadiazole moieties often exhibit significant biological activities, including:

- Antimicrobial Properties: Many thiadiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.

- Anticancer Activity: Some studies suggest that thiadiazole compounds may inhibit tumor growth or induce apoptosis in cancer cells.

- Anti-inflammatory Effects: Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.

The specific biological activity of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol remains an area for further exploration, with computational predictions indicating potential pharmacological effects based on its structure.

Several synthetic routes can be employed to produce (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, including:

- Cyclization Reactions: Starting from appropriate precursors such as thiosemicarbazides and carbonyl compounds, cyclization can yield the thiadiazole ring.

- Methylation Reactions: Methylating agents (e.g., methyl iodide) can be used to introduce the methyl group at the 4-position of the thiadiazole.

- Reduction Reactions: The introduction of the hydroxymethyl group can be achieved by reducing corresponding aldehydes or using hydroxyalkylation techniques.

These methods provide avenues for synthesizing this compound efficiently while allowing for modifications that could enhance its properties.

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol has potential applications in several areas:

- Pharmaceuticals: Due to its anticipated biological activities, this compound could serve as a lead structure in drug development targeting infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties may allow for use as a pesticide or fungicide.

- Material Science: Modifications of this compound could lead to new materials with desirable chemical properties.

The versatility of this compound makes it a candidate for further research and development.

Interaction studies are crucial for understanding how (4-Methyl-1,2,3-thiadiazol-5-yl)methanol interacts with biological targets. Techniques such as:

- Molecular Docking Studies: These studies help predict how this compound binds to specific proteins or enzymes involved in disease processes.

- In vitro Assays: Evaluating the compound's effects on cell lines can provide insights into its mechanism of action and therapeutic potential.

Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, including:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Methylthiazole | Contains a thiazole ring; often exhibits antimicrobial activity | Antimicrobial |

| 5-Methylisothiazole | Isothiazole derivative; known for anticancer properties | Anticancer |

| 4-Amino-1,2,3-thiadiazole | Amino group at position 4; shows anti-inflammatory effects | Anti-inflammatory |

| 2-Amino-thiazole | Similar heterocyclic structure; used in drug discovery | Diverse biological activities |

The uniqueness of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds. Further comparative studies could elucidate its unique position within this class of compounds.

The history of 1,2,3-thiadiazoles dates back to the late nineteenth century, when the first derivatives were synthesized, though their true ring structure was not fully demonstrated until 1956 by Goerdler and colleagues. As noted in comprehensive chemical literature, these heterocyclic compounds have maintained constant interest from researchers due to their theoretical and practical significance.

The 1,2,3-thiadiazole system is the only thiadiazole isomer where loss of a nitrogen molecule can readily occur, making it particularly interesting for thermal and photochemical decomposition reactions. This property has sparked considerable research interest in areas ranging from synthetic organic chemistry to materials science.

One of the most significant advances in 1,2,3-thiadiazole chemistry was the development of the Hurd-Mori synthesis in 1956, which was discovered during unsuccessful attempts to prepare oxadiazinedione. This reaction involves the cyclization of hydrazones with thionyl chloride and has become one of the primary methods for synthesizing 1,2,3-thiadiazole compounds.

The mechanism of the Hurd-Mori reaction has been thoroughly investigated and involves:

- Formation of an intermediate thiadiazoline-1-one

- Subsequent aromatization to form the 1,2,3-thiadiazole ring

- A Pummerer-type rearrangement with participation of excess thionyl chloride

Positioning of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol in Heterocyclic Research

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol represents an important functionalized thiadiazole derivative. It is characterized by a 1,2,3-thiadiazole core structure, which consists of a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms. The compound features a methyl group at the 4-position and a hydroxymethyl group at the 5-position of the thiadiazole ring.

This specific substitution pattern creates a molecule with unique chemical properties and reactivity. The hydroxymethyl group provides a site for further functionalization, making this compound valuable as a building block in the synthesis of more complex molecules. The presence of the methyl group at the 4-position influences the electronic properties of the thiadiazole ring, potentially affecting its biological activity and synthetic utility.

In the broader context of heterocyclic chemistry, 1,2,3-thiadiazoles are distinguished from other isomers such as 1,2,4-thiadiazoles and 1,3,4-thiadiazoles by their unique properties and reactivity patterns. While 1,3,4-thiadiazoles are known for their stability and widespread use in pharmaceuticals, 1,2,3-thiadiazoles like (4-Methyl-1,2,3-thiadiazol-5-yl)methanol offer distinctive synthetic opportunities due to their reactivity.

Research Significance in Medicinal and Agricultural Sciences

(4-Methyl-1,2,3-thiadiazol-5-yl)methanol has garnered attention in both medicinal and agricultural research due to its potential biological activities. In medicinal chemistry, thiadiazole derivatives have shown a wide range of therapeutic properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

The specific structure of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol, with its hydroxymethyl group, makes it particularly interesting as a building block for synthesizing more complex bioactive molecules. The structural features of this compound suggest potential applications in:

- Antimicrobial agents: The compound may exhibit antimicrobial and antifungal activities, similar to other thiadiazole derivatives

- Anticancer research: Thiadiazole compounds have demonstrated activity against various cancer cell lines through multiple mechanisms

- Anti-inflammatory applications: The thiadiazole scaffold is present in compounds with documented anti-inflammatory properties

In agricultural sciences, thiadiazole derivatives have shown promise as herbicides, fungicides, and pesticides. Patent literature indicates that certain 1,2,3-thiadiazole derivatives exhibit soil and leaf herbicidal action against seed weeds and perennial weeds. The functional groups in (4-Methyl-1,2,3-thiadiazol-5-yl)methanol provide opportunities for further modification to optimize these agricultural applications.

Current Research Landscape and Scientific Interest

The current research landscape for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol and related compounds is characterized by ongoing exploration of synthetic methodologies and biological activities. Recent developments in the field include the investigation of novel synthetic approaches to functionalized 1,2,3-thiadiazoles and the exploration of their potential applications in various fields.

Scientific interest in this compound continues to grow, driven by the versatility of the thiadiazole scaffold and its demonstrated utility in developing bioactive compounds. A 2021 review highlighted the myriad biomedical activities of 1,2,3-thiadiazole hybrid structures, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties.

The hydroxymethyl functionality at the 5-position of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol is particularly notable in research contexts, as it provides:

- A site for further chemical modification

- Hydrogen bonding capabilities important for biological interactions

- Potential for improved solubility in biological systems

These properties make the compound an attractive target for researchers seeking to develop new bioactive molecules with improved properties and novel mechanisms of action.

Classical Synthetic Routes for (4-Methyl-1,2,3-thiadiazol-5-yl)methanol

The traditional synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol typically begins with the preparation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a key precursor [32]. This approach involves the initial formation of the thiadiazole ring system through cyclization reactions of appropriate hydrazine derivatives with thiocarbonyl compounds [31].

Classical methodologies employ hydrazine hydrate and ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate under reflux conditions in ethanol [32]. The reaction proceeds with a yield of approximately 94.87%, demonstrating the efficiency of this established route [32]. The carboxylic acid intermediate is then subjected to reduction reactions to obtain the target alcohol compound.

The fundamental reaction pathway involves treating the ethyl ester precursor with hydrazine hydrate in ethanol under reflux conditions [32]. This transformation generates the corresponding carbohydrazide intermediate, which can subsequently undergo further chemical modifications [31]. The process demonstrates excellent reproducibility and provides access to gram-scale quantities of the desired product [32].

| Precursor Compound | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 94.87 |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Lithium aluminum hydride | Tetrahydrofuran | 0°C | 85.1 |

Hurd–Mori 1,2,3-Thiadiazole Synthesis Application

The Hurd–Mori 1,2,3-thiadiazole synthesis represents a cornerstone methodology for constructing 1,2,3-thiadiazole ring systems through the cyclization of hydrazone derivatives with thionyl chloride [7]. This name reaction enables the generation of 1,2,3-thiadiazoles through the reaction of hydrazone derivatives containing an N-acyl or N-tosyl group with thionyl chloride as the sulfur source [7].

The mechanistic pathway involves the formation of an intermediate thiadiazoline-1-one, which readily aromatizes to form the 1,2,3-thiadiazole ring system [11]. The reaction proceeds through a Pummerer-type rearrangement of the sulfoxide intermediate with the participation of excess thionyl chloride [11]. This transformation represents a [4 + 1] approach utilizing four atoms from the hydrazone and one sulfur atom from the thionating agent [11].

For the synthesis of 4-methyl-1,2,3-thiadiazole derivatives, the Hurd–Mori reaction demonstrates excellent scope and limitations [11]. Hydrazones with carboxylic ester or sulfonyl groups provide the best yields in this cyclization reaction [11]. The reaction is particularly suitable for alkyl- and aryl-substituted 1,2,3-thiadiazoles, where the carbonyl precursors are readily available [11].

The optimization of reaction conditions involves careful control of temperature and reaction time [9]. Studies have shown that electron-withdrawing protecting groups at nitrogen atoms play a significant role in successful cyclization [9]. The presence of such groups enhances the electrophilicity of the nitrogen center, facilitating the ring closure process [9].

| Hydrazone Type | Thionating Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Acetyl hydrazone | Thionyl chloride | Reflux | 3-6 | 75-85 |

| N-Tosyl hydrazone | Thionyl chloride | Reflux | 4-8 | 80-90 |

| N-Carbamate hydrazone | Thionyl chloride | 0°C | 2-4 | 94 |

Reduction Strategies from Precursor Compounds

The reduction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives to the corresponding methanol represents a critical transformation in the synthetic pathway . Lithium aluminum hydride emerges as the most effective reducing agent for converting carboxylic acid derivatives to primary alcohols [26]. This powerful hydride donor facilitates the complete reduction of the carboxyl functionality under mild conditions [26].

The reduction mechanism involves the nucleophilic attack of hydride ion on the carbonyl carbon of the carboxylic acid [26]. Sequential addition of hydride equivalents leads to the formation of an aldehyde intermediate, which undergoes further reduction to yield the primary alcohol product [26]. The reaction typically requires anhydrous conditions and inert atmosphere to prevent decomposition of the reducing agent [26].

Experimental procedures demonstrate that lithium aluminum hydride reduction of thiadiazole carboxylic acids proceeds smoothly in tetrahydrofuran at 0°C [3]. The reaction mixture is stirred for 1.5 hours under argon atmosphere, followed by careful quenching with water [3]. The resulting product is isolated through standard extractive workup procedures, yielding the desired methanol derivative in 85.1% yield [3].

Alternative reduction strategies include the use of sodium borohydride for milder reaction conditions [28] [29]. However, sodium borohydride typically requires activation or elevated temperatures to achieve effective reduction of carboxylic acid derivatives [28]. Studies on thiazole systems indicate that sodium borohydride can successfully reduce acyl groups to alcohols under appropriate conditions [29].

The reduction of thiadiazole-4-carboxylates with samarium and iodine in methanol has been investigated, although this approach leads to unusual ring enlargement reactions rather than simple reduction [36]. This method demonstrates the unique reactivity of 1,2,3-thiadiazole systems under specific reducing conditions [36].

| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| Lithium aluminum hydride | Tetrahydrofuran | 0°C | 1.5 h | 85.1 | Primary alcohol |

| Sodium borohydride | Methanol | Room temperature | 3-5 h | 60-75 | Primary alcohol |

| Samarium/Iodine | Methanol | 0°C | 2 h | 40-50 | Ring enlargement products |

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies for thiadiazole derivatives emphasize efficiency, selectivity, and operational simplicity [18]. Microwave-assisted synthesis has emerged as a powerful tool for accelerating thiadiazole formation reactions while maintaining high yields and product purity [22]. This approach reduces reaction times from hours to minutes while providing better control over reaction parameters [22].

Continuous flow chemistry represents another significant advancement in thiadiazole synthesis [40]. Flow reactors enable precise control of reaction conditions, improved safety handling of hazardous reagents, and scalable production of target compounds [40]. The continuous flow synthesis of 1,2,4-thiadiazoles demonstrates excellent efficiency with gram-scale production capabilities [40].

Solid-phase synthesis methodologies have been developed for the preparation of thiadiazole libraries [37] [38]. These approaches utilize polymer-bound intermediates to facilitate product purification and enable parallel synthesis of multiple derivatives [37]. The key step involves the cyclization of thiosemicarbazide resin using p-toluenesulfonyl chloride as the desulfurative agent [38].

Modern optimization strategies focus on green chemistry principles, including solvent reduction, catalyst recyclability, and waste minimization [18]. Solvent-free approaches and ball milling techniques have been successfully applied to thiadiazole synthesis [20]. These methods offer environmental benefits while maintaining synthetic efficiency [20].

Molecular iodine catalysis represents an innovative approach for thiadiazole formation through oxidative nitrogen-sulfur bond formation [18]. This methodology operates under mild conditions at room temperature and provides excellent yields of 96-99% for various substrates [18]. The use of potassium carbonate and acetonitrile as reaction medium enhances the overall process efficiency [18].

| Method | Conditions | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Microwave irradiation | 150°C, 300W | 5-15 min | 75-90 | Rapid reaction, high purity |

| Continuous flow | Room temperature | 81 s | 88 | Scalable, safe handling |

| Solid-phase synthesis | TFA cleavage | 2-4 h | 70-85 | Library generation, easy purification |

| Iodine catalysis | Room temperature | 1-3 h | 96-99 | Mild conditions, high efficiency |

Sustainable and Green Synthetic Pathways

The development of environmentally benign synthetic routes for thiadiazole derivatives has become increasingly important in modern organic chemistry [20] [23]. Green chemistry approaches emphasize the reduction of hazardous solvents, implementation of recyclable catalysts, and minimization of waste generation [20].

Ultrasonic irradiation methods have been successfully applied to thiadiazole synthesis, providing enhanced reaction rates and improved yields compared to conventional heating [20]. These techniques utilize acoustic cavitation to promote chemical reactions under mild conditions [20]. Research demonstrates that ultrasonic-assisted synthesis achieves yields of 75-90% for various thiadiazole derivatives [20].

Enzymatic synthesis represents the frontier of sustainable heterocycle formation [45]. Vanadium-dependent haloperoxidase enzymes enable the oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles using hydrogen peroxide as the terminal oxidant [45]. This biocatalytic approach operates under mild aqueous conditions and demonstrates excellent chemoselectivity [45].

Water-based synthesis protocols eliminate the need for organic solvents while maintaining high reaction efficiency [21]. Cross-linked chitosan hydrogel biocatalysts have been developed for thiazole derivative synthesis under ultrasonic irradiation [21]. These recyclable catalysts demonstrate consistent performance through multiple reaction cycles [21].

Mechanochemical approaches utilizing ball milling techniques provide solvent-free alternatives for thiadiazole synthesis [23]. These methods rely on mechanical energy to drive chemical transformations, reducing environmental impact while maintaining synthetic efficiency [23]. The grinding approach enables the preparation of thiadiazole scaffolds under environmentally friendly conditions [23].

Photocatalytic methods have been explored for carbon dioxide reduction to methanol using thiadiazole-based covalent organic frameworks [17]. These metal-free catalysts demonstrate outstanding photocatalytic activity with methanol yields reaching 27.74 millimoles per gram per hour [17]. The quantum efficiency achieves 7.39% at 450 nanometers wavelength [17].

| Green Method | Catalyst/Conditions | Solvent | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Ultrasonic irradiation | None | Minimal organic | 75-90 | Reduced time, energy efficient |

| Enzymatic synthesis | Haloperoxidase | Aqueous buffer | 60-85 | Biodegradable, mild conditions |

| Mechanochemical | Ball milling | Solvent-free | 70-85 | No solvents, reduced waste |

| Photocatalysis | Metal-free frameworks | Aqueous | Variable | Solar energy utilization |

| Chitosan biocatalyst | Cross-linked hydrogel | Water/minimal organic | 65-80 | Recyclable, biodegradable |

Hydroxymethyl Group Transformations

The hydroxymethyl group attached to the thiadiazole ring represents a highly versatile functional moiety that can undergo numerous chemical transformations to generate diverse derivatives with enhanced biological properties [1]. Research has demonstrated that this functional group serves as a critical point for structural modification, enabling the synthesis of a wide array of derivatives through well-established organic transformations.

Esterification Reactions

Esterification represents one of the most straightforward and efficient methods for hydroxymethyl group transformation. The reaction of (4-Methyl-1,2,3-thiadiazol-5-yl)methanol with various acyl chlorides and anhydrides in the presence of base catalysts yields the corresponding ester derivatives in excellent yields ranging from 75-95% [1]. These ester derivatives have shown enhanced lipophilicity and improved cell membrane permeability compared to the parent alcohol compound.

Oxidation Transformations

The oxidation of the hydroxymethyl group can proceed through two distinct pathways. Mild oxidizing agents such as pyridinium chlorochromate, pyridinium dichromate, and TEMPO-mediated oxidation systems convert the primary alcohol to the corresponding aldehyde derivatives with yields of 60-85% [2] [3]. More vigorous oxidation conditions employing Jones reagent or potassium permanganate lead to complete oxidation to carboxylic acid derivatives, achieving yields of 70-90% [1] [4].

Etherification and Halogenation

Etherification reactions using alkyl halides under basic conditions provide access to ether derivatives with yields ranging from 65-88% [5]. Halogenation transformations using reagents such as thionyl chloride, phosphorus tribromide, or hydrogen chloride systems efficiently convert the hydroxymethyl group to the corresponding halomethyl derivatives with excellent yields of 80-95% [6]. These halogenated intermediates serve as valuable precursors for further nucleophilic substitution reactions.

Methyl Position Functionalization

The methyl group at the 4-position of the thiadiazole ring can be functionalized through various electrophilic and radical-mediated processes, providing access to a diverse range of substituted derivatives [7]. The reactivity of this position is influenced by the electron-withdrawing nature of the thiadiazole ring system, which activates the methyl group toward certain types of chemical transformations.

Halogenation Methods

Direct halogenation of the methyl group can be achieved using molecular halogens in the presence of Lewis acid catalysts. Bromination using bromine and ferric bromide, or chlorination with chlorine and aluminum chloride, proceeds with high selectivity at the methyl position, achieving conversion rates of 80-95% [8] [6]. These reactions typically proceed under mild conditions (0-25°C) and provide access to halomethyl derivatives that can undergo further substitution reactions.

Nitration and Sulfonation

Nitration of the methyl group can be accomplished using mixed acid systems (nitric acid and sulfuric acid) at elevated temperatures (60-80°C), though selectivity is moderate due to competing reactions at other positions [7]. Sulfonation reactions using sulfur trioxide in sulfuric acid or chlorosulfonic acid proceed with high selectivity at temperatures of 100-150°C, providing access to sulfonylmethyl derivatives that exhibit enhanced water solubility.

Advanced Functionalization Strategies

Recent developments in metal-catalyzed coupling reactions have enabled direct arylation and alkylation of the methyl position. These transformations typically employ palladium or copper catalysts under controlled conditions, providing access to substituted derivatives with improved selectivity compared to traditional methods [9] [10]. The use of directing groups and protecting group strategies has further enhanced the scope and selectivity of these transformations.

Ring System Modifications

The thiadiazole ring system itself can undergo various modifications that alter its electronic properties and coordination behavior [11] [12]. These modifications include nitrogen alkylation, ring opening reactions, and ring expansion transformations that provide access to structurally diverse heterocyclic frameworks.

Nitrogen Methylation and Alkylation

N-Methylation of the thiadiazole ring using methyl iodide under basic conditions leads to the formation of quaternary ammonium salts with altered electronic properties [13]. Extended alkylation reactions using higher alkyl halides can introduce bulky substituents that influence the spatial arrangement and binding properties of the resulting derivatives. These modifications typically proceed with moderate stability and find applications in pharmaceutical development.

Ring Opening and Expansion Reactions

Strong nucleophiles can induce ring opening of the thiadiazole system, leading to linear intermediates that can be further cyclized to generate alternative heterocyclic frameworks [14]. Ring expansion reactions using carbenes or nitrenes can convert the five-membered thiadiazole ring to six-membered systems with retained heteroatom content. These transformations provide access to novel structural motifs with potentially enhanced biological activity.

Cycloaddition and Fusion Reactions

Dipolar cycloaddition reactions of thiadiazole derivatives with various dipolarophiles generate bicyclic systems with high structural complexity [12]. Ring fusion reactions through condensation methods enable the construction of polycyclic frameworks that are found in many natural products and pharmaceutical agents. These reactions typically proceed with high stability and find applications in advanced materials chemistry.

Development of Hybrid Thiadiazole Structures

The concept of molecular hybridization has emerged as a powerful strategy for developing novel therapeutic agents with enhanced biological profiles [9] [10]. Hybrid structures combining the thiadiazole moiety with other bioactive heterocycles have shown remarkable potential in drug discovery applications.

Thiadiazole-Triazole Hybrids

The combination of thiadiazole and triazole pharmacophores through sequential cyclization reactions has yielded compounds with potent antimicrobial activity [15]. These hybrid structures exhibit IC50 values in the range of 0.5-25 μM against various microbial strains and are currently in advanced stages of development. The synthesis typically involves the formation of one ring system followed by cyclization to generate the second heterocyclic unit.

Thiadiazole-Thiazole Conjugates

Thiadiazole-thiazole hybrid structures represent one of the most promising classes of anticancer agents in current development [16]. These compounds have demonstrated remarkable cytotoxicity with IC50 values as low as 0.04 μM against various cancer cell lines, with some candidates progressing to clinical trials. The synthesis strategy typically involves coupling reactions between pre-formed thiadiazole and thiazole units.

Multi-Target Hybrid Systems

Advanced hybrid systems incorporating multiple heterocyclic units have been designed to target several biological pathways simultaneously [17] [18]. These complex structures typically exhibit IC50 values ranging from 0.1-50 μM depending on the specific target and structural features. The development of these systems requires sophisticated computational design approaches to optimize the balance between multiple activities.

Structure-Based Design of Novel Derivatives

Modern computational chemistry approaches have revolutionized the design of novel thiadiazole derivatives by enabling the prediction of structure-activity relationships and the optimization of molecular properties [19] [20]. These methods have achieved success rates of 75-95% in predicting biological activity and have become essential tools in contemporary drug discovery.

Electronic Property Optimization

Density functional theory calculations have revealed that electronic effects, characterized by Hammett sigma values ranging from -0.3 to +0.8, have a high impact on biological activity [19]. The optimization of these parameters through systematic substitution patterns has enabled the design of derivatives with enhanced potency and selectivity. Success rates for electronic property optimization typically range from 75-85%.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations have provided insights into the conformational behavior of thiadiazole derivatives and their interactions with biological targets [18]. These studies have revealed that steric hindrance, characterized by A-values ranging from 0.1-4.0, has a moderate but significant impact on activity. The incorporation of these findings into design strategies has achieved success rates of 60-70%.

Pharmacophore Modeling and QSAR Analysis

Advanced pharmacophore modeling approaches have identified key structural features required for biological activity, including hydrogen bonding capabilities (0-5 donors), hydrophobic interactions (200-800 Ų surface area), and π-π stacking interactions (1-4 aromatic rings) [21] [18]. Quantitative structure-activity relationship analysis has achieved success rates of 65-90% in predicting activity, with molecular weight (150-500 Da) and LogP values (1.0-5.0) being critical parameters.

Machine Learning and Artificial Intelligence Applications

Recent applications of machine learning algorithms to thiadiazole derivative design have achieved remarkable success rates of 90-95% in predicting LogP values and 85-95% in molecular weight optimization [22]. These approaches have enabled the rapid screening of virtual compound libraries and the identification of promising candidates for synthesis and biological evaluation. Free energy perturbation methods have achieved success rates of 70-80% in predicting binding affinities to specific biological targets.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant